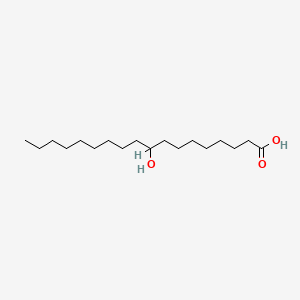
13-Oxooctadecanoic acid
Descripción general
Descripción
13-oxo-octadecanoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Chemical Shift Assignments in NMR Spectra : Tulloch (1977) analyzed the ^13C NMR spectra of isomeric oxooctadecanoates, including 13-Oxooctadecanoic acid, for chemical shift assignments. This research is significant for understanding the molecular structure and behavior of these compounds in different environments (Tulloch, 1977).
Interaction with Cellular Macromolecules : Bull et al. (1996) investigated the binding of 13-Oxooctadecadienoic acid to cellular macromolecules, highlighting its potential biological activity and interaction with proteins and nucleic acids (Bull, Bronstein, Earles, & Blackburn, 1996).
Synthesis and Isotope Effects : Tulloch (2006) focused on synthesizing specifically dideuterated octadecanoates and oxooctadecanoates, including 13-Oxooctadecanoic acid, demonstrating methods to incorporate deuterium into these molecules (Tulloch, 2006).
Protein Binding and Cell Export : Blackburn, Podgorski, & Bull (1999) examined how 13-Oxooctadecadienoic acid binds to proteins and is exported from cells, suggesting its role in cellular processes and metabolism (Blackburn, Podgorski, & Bull, 1999).
Enzymatic Activity and Substrate Specificity : Bronstein & Bull (1997) characterized an enzyme that oxidizes 13-Hydroxyoctadecadienoic acid to 13-Oxooctadecadienoic acid, providing insights into its metabolic role (Bronstein & Bull, 1997).
NMR Studies on Ketophospholipids : Afri et al. (2014) used NMR to study the intercalation of oxooctadecanoic acids, including 13-Oxooctadecanoic acid, into liposomes, relevant for understanding lipid interactions (Afri et al., 2014).
Lipid Peroxidation Studies : Wilcox & Marnett (1993) studied the products of lipid peroxidation involving polyunsaturated fatty acids, including 13-Oxooctadecadienoic acid, which is critical for understanding oxidative stress and cell damage (Wilcox & Marnett, 1993).
Hydroperoxide Reactions and Enzyme Mechanisms : Blée et al. (1993) investigated the reaction of 13-hydroperoxyoctadecadienoic acid with enzymes, producing 13-oxooctadecadienoic acid. This study contributes to the understanding of enzymatic mechanisms in lipid metabolism (Blée, Wilcox, Marnett, & Schuber, 1993).
Acid-Catalyzed Transformations : Gardner et al. (1984) researched the acid-catalyzed transformation of hydroperoxylinoleic acid, forming compounds including 13-oxooctadecadienoic acid. This study is relevant for understanding the chemical transformations of fatty acids under different conditions (Gardner, Nelson, Tjarks, & England, 1984).
Synthesis of Epoxy Acids : Alaiz et al. (1988) described the synthesis of epoxy acids, including 13-oxooctadecadienoic acid, which has implications in organic chemistry and biochemistry (Alaiz, Hidalgo, Zamora, Millán, Maza, & Vioque, 1988).
Propiedades
IUPAC Name |
13-oxooctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZICDVDQHWVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Oxooctadecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7772252.png)




![3-[(E)-[(2-hydroxyphenyl)methylidene]amino]-2-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B7772294.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B7772309.png)

